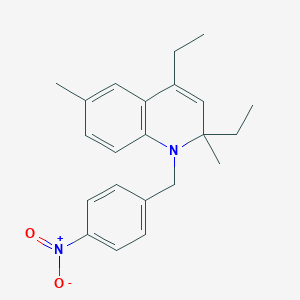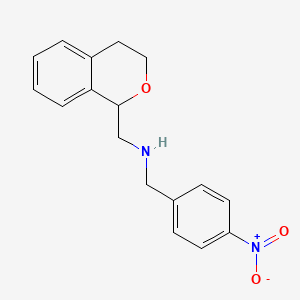![molecular formula C20H21N5O B11621289 N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide](/img/structure/B11621289.png)
N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(E)-Amino[(4,6,7-Trimethylchinazolin-2-YL)amino]methyliden]-2-phenylacetamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Chinazolin-Kerns. Eine gängige Methode beinhaltet die Cyclisierung von Anthranilsäurederivaten mit Formamid oder dessen Äquivalenten.
Der letzte Schritt beinhaltet die Bildung der Iminbindung zwischen dem Chinazolin-Derivat und dem Phenylacetamid-Rest. Dies kann durch eine Kondensationsreaktion unter Verwendung geeigneter Reagenzien und Bedingungen erreicht werden, wie z. B. der Verwendung eines sauren Katalysators und erhöhter Temperaturen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die gewünschte Verbindung mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(E)-Amino[(4,6,7-Trimethylchinazolin-2-YL)amino]methyliden]-2-phenylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Chinazolin-N-Oxiden führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Amin- oder Amidfunktionalitäten, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.
Substitution: Alkylhalogenide, Acylchloride und andere Elektrophile unter geeigneten Lösungsmittel- und Temperaturbedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Chinazolin-N-Oxide, reduzierte Chinazolin-Derivate und substituierte Chinazolin-Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
N-[(E)-Amino[(4,6,7-Trimethylchinazolin-2-YL)amino]methyliden]-2-phenylacetamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird für sein Potenzial als Enzyminhibitor oder Rezeptorantagonist untersucht, insbesondere in der Untersuchung zellulärer Signalwege.
Medizin: Wird für seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Antikrebs- oder antimikrobielles Mittel.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymeren und Farbstoffen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[(E)-Amino[(4,6,7-Trimethylchinazolin-2-YL)amino]methyliden]-2-phenylacetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum von Enzymen binden und deren Aktivität hemmen oder mit Rezeptoren interagieren und deren Signalwege modulieren. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist, particularly in the study of cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinazolin-Derivate: Verbindungen mit einem ähnlichen Chinazolin-Kern, wie z. B. 4-Aminochinazolin und 2-Methylchinazolin.
Phenylacetamid-Derivate: Verbindungen mit einem ähnlichen Phenylacetamid-Rest, wie z. B. N-Phenylacetamid und N-(2-Phenylethyl)acetamid.
Einzigartigkeit
N-[(E)-Amino[(4,6,7-Trimethylchinazolin-2-YL)amino]methyliden]-2-phenylacetamid ist einzigartig aufgrund der Kombination des Chinazolin-Kerns mit den Trimethylgruppen und dem Phenylacetamid-Rest.
Eigenschaften
Molekularformel |
C20H21N5O |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-phenyl-N-[(Z)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C20H21N5O/c1-12-9-16-14(3)22-20(23-17(16)10-13(12)2)25-19(21)24-18(26)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H3,21,22,23,24,25,26) |
InChI-Schlüssel |
ISLLIIIRVVETPQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)/N=C(/N)\NC(=O)CC3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11621206.png)
![(5E)-5-benzylidene-2-(2-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11621209.png)
methylidene]propanamide](/img/structure/B11621212.png)

![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621224.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11621227.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B11621230.png)
![4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11621236.png)
![(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11621239.png)

![7-butan-2-yl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621262.png)

![(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11621270.png)
![4-chloro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl}benzenesulfonamide](/img/structure/B11621272.png)
